molecular formula C19H17ClF2N2O2 B2640476 N-(4-chlorophenethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide CAS No. 1334370-90-9

N-(4-chlorophenethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Cat. No. B2640476
CAS RN: 1334370-90-9
M. Wt: 378.8
InChI Key: VOYLZNFUJHCZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidine carboxamides. It is also known as PF-06463922, and it is a potent and selective inhibitor of the protein kinase called checkpoint kinase 1 (CHK1).

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Anti-HIV Activity

N-(4-chlorophenethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide: may also impact HIV replication. Similar compounds have been studied for their anti-HIV activity .

Antimicrobial Applications

Indole derivatives, including our compound, have been explored for their antimicrobial potential. Investigations into its effectiveness against specific pathogens are warranted.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N2O2/c20-15-4-1-12(2-5-15)7-8-23-18(25)14-10-24(11-14)19(26)13-3-6-16(21)17(22)9-13/h1-6,9,14H,7-8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYLZNFUJHCZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

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